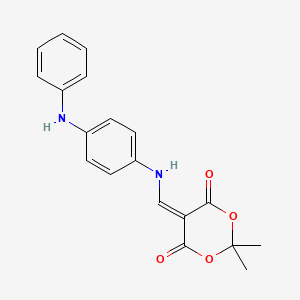

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a bis-phenylamino substituent. Its synthesis typically involves condensation reactions between Meldrum’s acid and aromatic amines under reflux conditions, often using triethyl orthoformate as a catalyst .

Key spectral data for structurally related compounds include:

- 1H NMR: Peaks at δ 1.70–1.77 ppm (2xCH3), aromatic protons (δ 7.19–7.51 ppm), and characteristic enamine signals (δ 8.58–11.27 ppm) .

- 13C NMR: Resonances for the dioxane carbonyls (~165–179 ppm) and aromatic carbons (~103–140 ppm) .

- HR-MS: High-resolution mass spectrometry confirms molecular formulas, e.g., C17H15FN3O4S [M-H]⁻ at m/z 376.0763 .

Properties

IUPAC Name |

5-[(4-anilinoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-19(2)24-17(22)16(18(23)25-19)12-20-13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12,20-21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIUCNYLCPRHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione typically involves the condensation of appropriate aromatic amines with dioxane derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction might be carried out in an anhydrous environment with a base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the aromatic amine groups into corresponding aniline derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported that derivatives of similar structures showed significant inhibition of tumor cell growth, with mean GI50 values indicating potent antitumor activity . The compound's ability to disrupt cellular processes in cancer cells makes it a candidate for further development as an anticancer agent.

Mechanism of Action

The proposed mechanism involves the compound's interaction with specific cellular targets that are crucial for tumor growth and proliferation. Molecular docking studies suggest that it may bind effectively to proteins involved in cell cycle regulation, leading to apoptosis in cancerous cells .

Material Science

Polymer Chemistry

The compound has potential applications in the synthesis of novel polymers. Its structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has explored its use in creating composite materials that could be utilized in various industrial applications, including coatings and adhesives .

Dyes and Pigments

Another application lies in the field of dyes and pigments. The phenylamino groups within the compound can impart vibrant colors when used in dye formulations. Studies have shown that compounds with similar structures exhibit excellent lightfastness and stability, making them suitable for textile and plastic industries .

Case Studies

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The aromatic amine groups can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The dioxane ring structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Meldrum’s Acid Derivatives

Table 2: Reaction Yields and Conditions

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 198g) correlate with higher yields due to increased electrophilicity .

- Steric hindrance from bulky substituents (e.g., pyrazole in 6b) reduces reactivity, requiring optimized chromatographic purification .

- Solvent choice critically impacts reactivity; protic solvents like isopropanol inhibit enamine participation in MCRs .

Physicochemical Properties

Table 3: Spectral and Crystallographic Data

Structural Insights :

- Crystal structures confirm planar enamine systems, facilitating conjugation with the dioxane ring .

Biological Activity

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates a dioxane ring and multiple aromatic amine groups, which contribute to its biological activity. This article reviews the compound's biological properties, including its anticancer and antimicrobial activities, synthesis methods, and potential applications in drug development.

- Molecular Formula : C19H18N2O4

- Molecular Weight : 338.36 g/mol

- IUPAC Name : 5-[(4-anilinoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione. It has been evaluated against various cancer cell lines with promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2c | HCT-116 | 1.184 | Induces apoptosis via G0/G1 phase arrest |

| 2e | HCT-116 | 9.379 | Enhances G2/M population |

| Reference | Cabozantinib | 19.90 | VEGFR-2/c-Met TK inhibition |

The compound demonstrated superior cytotoxicity compared to cabozantinib in some instances, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its effects is believed to involve:

- Interaction with Molecular Targets : The aromatic amine groups facilitate hydrogen bonding and π-π interactions with biological molecules.

- Cell Cycle Arrest : Studies showed that treatment with the compound resulted in significant cell cycle arrest in the G0/G1 phase for certain cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Various derivatives have been tested against common pathogens:

| Microbe | Activity | Reference Standard |

|---|---|---|

| Escherichia coli | Moderate activity | Streptomycin |

| Staphylococcus aureus | Significant activity | Ciprofloxacin |

The selectivity index for these compounds indicates a favorable profile for further development as antimicrobial agents .

Synthesis and Preparation

The synthesis of 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione typically involves:

- Condensation Reaction : Aromatic amines are reacted with dioxane derivatives under controlled conditions.

- Catalyst Use : Base catalysts are often employed to enhance yield and purity.

- Purification Techniques : Advanced purification methods like recrystallization and chromatography are utilized to obtain the final product .

Study on Cytotoxic Effects

A study published in the Journal of Medicinal Chemistry assessed various derivatives of dioxanes against colorectal cancer cell lines. The findings indicated that compounds similar to 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione exhibited IC50 values ranging from 1.184 µM to over 100 µM depending on structural modifications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to various biological targets. These studies suggest that structural modifications can significantly enhance its binding efficiency and selectivity towards specific receptors involved in cancer proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.